![molecular formula C24H23N7O2 B2916825 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1172721-41-3](/img/structure/B2916825.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. The most prominent benzimidazole compound in nature is N-ribosyl-dimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12 .
Pyrazolopyrimidines are another class of organic compounds. They are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzimidazoles has been a subject of interest for many researchers. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of benzimidazoles and pyrazolopyrimidines is well established. Benzimidazoles consist of a fused benzene and imidazole ring, while pyrazolopyrimidines consist of a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving benzimidazoles and pyrazolopyrimidines can be quite diverse, depending on the substituents present on the rings. These reactions can involve various mechanisms, including nucleophilic substitution, electrophilic substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazoles and pyrazolopyrimidines can vary widely depending on their specific structures. Some general properties of these compounds include a high degree of aromaticity, good stability, and the ability to form hydrogen bonds .Scientific Research Applications
Synthesis and Insecticidal Properties
Research has demonstrated the utility of benzo[d]imidazole derivatives in synthesizing innovative heterocycles, highlighting their potential insecticidal efficacy against pests like the cotton leafworm (Spodoptera littoralis) (Fadda et al., 2017). These compounds offer a promising avenue for developing new insecticidal agents, potentially contributing to more effective agricultural pest management strategies.
Antioxidant and Coordination Complexes
The formation of Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, including those structurally related to benzo[d]imidazole, has been explored for their antioxidant activity. These complexes exhibit significant in vitro antioxidant potential, suggesting their usefulness in combating oxidative stress (Chkirate et al., 2019). The research underscores the therapeutic potential of such complexes, possibly paving the way for new antioxidant therapies.
Antimicrobial Activity
The antimicrobial potential of compounds featuring benzo[d]imidazole has been a subject of investigation, revealing their effectiveness against various microbial strains. This opens up possibilities for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Ch, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O2/c1-17-6-2-3-7-18(17)13-30-16-27-23-19(24(30)33)12-28-31(23)11-10-25-22(32)14-29-15-26-20-8-4-5-9-21(20)29/h2-9,12,15-16H,10-11,13-14H2,1H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXCIJVFEOPGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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